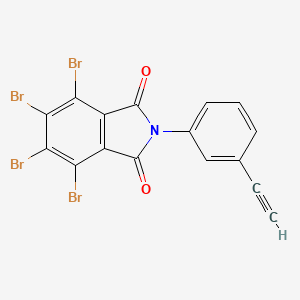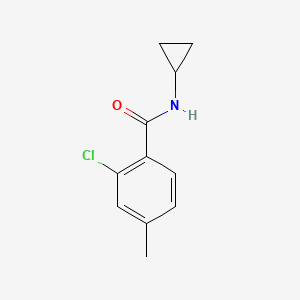
4,5,6,7-TETRABROMO-2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6,7-TETRABROMO-2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrabromo substitution on the isoindole ring, coupled with an ethynylphenyl group, making it a subject of interest in organic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-TETRABROMO-2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. The process begins with the bromination of isoindole derivatives, followed by the introduction of the ethynylphenyl group through palladium-catalyzed coupling reactions. The reaction conditions often require an inert atmosphere, elevated temperatures, and the use of solvents like dimethylformamide (DMF) or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the risk of side reactions.
化学反应分析
Types of Reactions
4,5,6,7-TETRABROMO-2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogen substitution reactions can replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, quinones, and dihydro compounds, each with distinct chemical and physical properties.
科学研究应用
4,5,6,7-TETRABROMO-2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 4,5,6,7-TETRABROMO-2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and ethynyl group play a crucial role in its reactivity and binding affinity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
4,5,6,7-Tetrabromo-1H-isoindole-1,3(2H)-dione: Lacks the ethynylphenyl group, resulting in different reactivity and applications.
2-(3-Ethynylphenyl)-1H-isoindole-1,3(2H)-dione:
Uniqueness
4,5,6,7-TETRABROMO-2-(3-ETHYNYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique combination of bromine atoms and an ethynylphenyl group. This structural feature imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
4,5,6,7-tetrabromo-2-(3-ethynylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H5Br4NO2/c1-2-7-4-3-5-8(6-7)21-15(22)9-10(16(21)23)12(18)14(20)13(19)11(9)17/h1,3-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZPTKKCMHTOSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H5Br4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(3-chlorophenyl)-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5005017.png)
![5-{2-[(4-tert-butylphenyl)thio]ethyl}-2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5005023.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-chlorobenzyl)piperazine](/img/structure/B5005031.png)
![1-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B5005043.png)
![N-[3-(4-ethoxyphenoxy)propyl]-3-methoxypropan-1-amine](/img/structure/B5005045.png)
![1-[4-(4-BROMOPHENYL)-2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL]-2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ETHAN-1-ONE](/img/structure/B5005053.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-methoxybenzyl)-2-indanecarboxamide](/img/structure/B5005081.png)

![Furan-3-yl-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B5005098.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-5-(2-methylphenyl)-1,2,4-triazin-3-amine](/img/structure/B5005109.png)
![N-(2-methoxyethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B5005114.png)

